4-Aminobenzoic Acid

描述

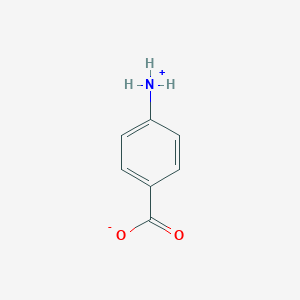

Structure

3D Structure

属性

IUPAC Name |

4-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | P-AMINOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-aminobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-aminobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25136-77-0 | |

| Record name | 4-Aminobenzoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6024466 | |

| Record name | 4-Aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992), Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline], Solid | |

| Record name | P-AMINOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.6 [ug/mL] (The mean of the results at pH 7.4), In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C, One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether., Freely soluble in alcohol, Soluble in alkalis and ethane (C2H6), For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page., 6.11 mg/mL | |

| Record name | SID47193723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.37 (NTP, 1992) - Denser than water; will sink | |

| Record name | P-AMINOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000278 [mmHg], 4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/ | |

| Record name | p-Aminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from dilute alcohol, Light buff crystals; white when pure, Yellowish to red crystals or prisms, White or slightly yellow crystals or crystalline powder | |

CAS No. |

150-13-0 | |

| Record name | P-AMINOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminobenzoic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-aminobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL2TJE8QTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

370 to 372 °F (NTP, 1992), 188.5 °C | |

| Record name | P-AMINOBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19756 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminobenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Aminobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001392 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of para-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is an organic compound with the chemical formula C₇H₇NO₂. It consists of a benzene ring substituted with an amino group and a carboxyl group at the para position.[1] PABA is a white crystalline solid, though commercial samples may appear gray.[2] It is a naturally occurring substance found in various foods and is an intermediate in the synthesis of folate in bacteria, plants, and fungi.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of PABA, offering detailed experimental protocols and data presented for clarity and ease of use for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of para-aminobenzoic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of para-Aminobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molar Mass | 137.14 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 187-189 °C | [1][3] |

| Boiling Point | 340 °C | [3][5] |

| Density | 1.374 g/cm³ at 25 °C | [1] |

Table 2: Solubility of para-Aminobenzoic Acid

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 4.7 g/L | 20 | [1] |

| 6.11 mg/mL | Not Specified | [6] | |

| 1 g in 170 mL | 25 | [7] | |

| 1 g in 90 mL | 90 | [7] | |

| Ethanol | 1 g in 8 mL | Not Specified | [8] |

| Freely soluble | Not Specified | [5] | |

| Ether | 1 g in 50 mL | Not Specified | [8] |

| Ethyl Acetate | Soluble | Not Specified | [8] |

| Chloroform | Soluble | Not Specified | [1] |

| Benzene | Slightly soluble | Not Specified | [8] |

| Petroleum Ether | Practically insoluble | Not Specified | [8] |

Table 3: Acidity and Spectral Properties of para-Aminobenzoic Acid

| Property | Value | Conditions | Reference(s) |

| pKa₁ (-COOH) | 2.38 - 2.50 | 25 °C | [4][9] |

| pKa₂ (-NH₃⁺) | 4.80 - 4.87 | 25 °C | [8][9] |

| pH (0.5% solution) | 3.5 | 20 °C | [1][10] |

| UV-Vis λmax | 266 nm | Water | [8] |

| 288 nm | Isopropanol | [8] | |

| LogP | 0.83 | Not Specified | [1][6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of para-aminobenzoic acid are provided below.

Melting Point Determination

The melting point of PABA can be determined using the capillary method as described in the US Pharmacopeia.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

-

Ensure the PABA sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.

-

Pack the dry powder into a capillary tube to form a column of 2.5-3.5 mm high by tapping the tube on a solid surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to 5°C below the expected melting point of PABA (around 182-184°C).

-

Heat the sample at a rate of 1 ± 0.5 °C per minute.

-

Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.[11]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of PABA can be determined using the shake-flask method.

Materials:

-

PABA powder.

-

Selected solvent (e.g., water, ethanol).

-

Shaking incubator or water bath with temperature control.

-

Filtration apparatus (e.g., syringe filters).

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer).

Procedure:

-

Add an excess amount of PABA powder to a known volume of the solvent in a sealed flask.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solids.

-

Dilute the filtrate with the solvent as necessary to bring the concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of PABA in the diluted filtrate using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

Calculate the solubility based on the measured concentration and the dilution factor.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of PABA can be accurately determined by potentiometric titration.

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode.

-

Magnetic stirrer and stir bar.

-

Burette.

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Standardized 0.1 M hydrochloric acid (HCl) solution.

-

0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

PABA sample.

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a 1 mM solution of PABA in water. To ensure complete dissolution, the solution can be made slightly acidic with 0.1 M HCl to a pH of approximately 1.8-2.0.

-

Place a known volume (e.g., 20 mL) of the PABA solution in a beaker with a magnetic stir bar and add KCl solution to maintain a constant ionic strength.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution from the burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like PABA, two pKa values will be obtained.

-

Repeat the titration at least three times to ensure reproducibility.[2][7]

UV-Vis Spectroscopy

Instrumentation:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare a stock solution of PABA of a known concentration in the desired solvent (e.g., water or isopropanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum of PABA (e.g., 200-400 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

To obtain the spectrum of an unknown sample, dissolve it in the same solvent, ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0), and scan across the wavelength range.[12]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Salt plates (e.g., NaCl or KBr).

-

A suitable volatile solvent (e.g., acetone or methylene chloride).

Procedure:

-

Dissolve a small amount (approx. 50 mg) of the solid PABA sample in a few drops of a suitable solvent in a small vial.

-

Place a single drop of this solution onto a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

If the peaks are too intense, the film is too thick; clean the plate and use a more dilute solution. If the peaks are too weak, add another drop of the solution and re-dry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H NMR:

-

Weigh 5-25 mg of the PABA sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) to the vial.

-

Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[1][3]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard instrument parameters. The chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or to the residual solvent peak.

Signaling Pathways and Workflows

Folate Biosynthesis Pathway

PABA is a crucial intermediate in the de novo synthesis of folates in bacteria, plants, and fungi. This pathway is a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase.

Caption: Folate biosynthesis pathway showing the role of PABA.

Experimental Workflow for Physicochemical Characterization

A typical workflow for the comprehensive physicochemical characterization of a solid pharmaceutical compound like PABA is outlined below. This process ensures a thorough understanding of the material's properties, which is critical for drug development.

Caption: General workflow for physicochemical characterization.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 10. youtube.com [youtube.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Aminobenzoic Acid

Introduction

This compound (p-aminobenzoic acid, PABA), an essential metabolite in many organisms, is a small organic molecule of significant interest in the pharmaceutical and materials science fields.[1][2] Its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism, has been the subject of extensive research.[1] Understanding and controlling the polymorphic outcome of PABA's crystallization is crucial, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development.[3] This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its four known polymorphic forms: α, β, γ, and δ.

Polymorphic Forms of this compound

To date, four solvent-free polymorphic forms of this compound have been identified and characterized. The α and β forms are the most common and have been extensively studied, while the γ and δ forms are obtained under more specific and less common conditions.[1]

The α and β Polymorphs: An Enantiotropic Pair

The α and β forms of PABA are enantiotropically related, meaning their relative stability is dependent on temperature.[1][4] The transition temperature between these two forms has been reported to be approximately 14 °C to 25 °C.[1][4] Below this temperature range, the β form is thermodynamically stable, while the α form is the stable polymorph at higher temperatures.[1][4]

-

α-PABA: This is the commercially available form and is typically obtained as needle-like crystals.[1][4] Its crystal structure is characterized by the formation of centrosymmetric carboxylic acid dimers, which are further linked by hydrogen bonds involving the amino groups.[2] The α form is kinetically favored and crystallizes readily from a wide range of solvents.[1][4]

-

β-PABA: This polymorph usually crystallizes as prisms or plates.[1][4] Its structure is distinguished by a tetrameric hydrogen-bonding motif, where the carboxylic acid and amino groups of four PABA molecules are interconnected.[2] The crystallization of the β form is more challenging and typically requires carefully controlled conditions, such as slow cooling of aqueous or ethyl acetate solutions.[1][5]

The γ and δ Polymorphs: Less Common Forms

-

γ-PABA: The γ polymorph is structurally similar to the α form, also featuring carboxylic acid dimers.[1] It has been reportedly obtained through vapor growth techniques and as needles from an aqueous solution in the presence of selenous acid.[1]

-

δ-PABA: This is a high-pressure polymorph, which can be obtained by compressing the α form of PABA at pressures exceeding 0.3 GPa.[1] The δ form is metastable at ambient pressure and can be recovered for characterization.[1]

Quantitative Data

The crystallographic and thermal data for the four polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data of PABA Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-PABA | Monoclinic | P2₁/n | 3.73 | 27.5 | 6.25 | 90 | 90.5 | 90 | 4 |

| β-PABA | Monoclinic | P2₁/n | 12.0 | 11.5 | 10.3 | 90 | 102 | 90 | 8 |

| γ-PABA | Orthorhombic | Pna2₁ | 12.9 | 3.8 | 13.4 | 90 | 90 | 90 | 4 |

| δ-PABA | Monoclinic | P2₁/c | 12.9 | 3.8 | 13.4 | 90 | 107 | 90 | 4 |

Data compiled from various crystallographic studies.

Table 2: Thermal Properties of PABA Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Transition to α-PABA |

| α-PABA | 187-189 | 28.5 | - |

| β-PABA | Melts with conversion to α | - | Endothermic transition between 70-97°C |

| γ-PABA | Not reported | Not reported | - |

| δ-PABA | Converts to α-PABA upon heating | - | Converts to α-PABA above 70°C |

Data compiled from thermal analysis studies.[1][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of the different polymorphic forms of this compound.

Crystallization Protocols

Preparation of α-PABA (Needle-like Crystals)

The α polymorph is the most readily obtained form and can be crystallized from a variety of organic solvents.[1][4]

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone, ethyl acetate) at an elevated temperature to create a saturated or slightly supersaturated solution. A typical concentration would be around 0.17 g of PABA per gram of ethanol.[7]

-

Cooling: Allow the solution to cool to room temperature. Rapid cooling will generally favor the formation of the α form.

-

Isolation: Collect the resulting needle-like crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) to remove any residual solvent.

Preparation of β-PABA (Prismatic Crystals)

The β polymorph requires more controlled conditions to crystallize without concomitant nucleation of the α form.[1][5]

-

Dissolution: Prepare a saturated aqueous solution of this compound at a temperature above the α-β transition temperature (e.g., 30-40 °C).

-

Slow Cooling: Cool the solution very slowly (e.g., less than 5 °C/hour) to a temperature below the transition temperature (e.g., 10-15 °C). Careful control of the supersaturation is critical.[1][4]

-

Maturation: Allow the solution to stand at this low temperature for an extended period (hours to days) to allow for the nucleation and growth of the β-form crystals.[1][4]

-

Isolation: Carefully collect the prismatic crystals by vacuum filtration, ensuring the temperature of the filtration apparatus is also maintained below the transition temperature to prevent transformation.

-

Drying: Dry the crystals under vacuum at a low temperature.

Preparation of γ-PABA (Vapor Growth)

The γ polymorph can be prepared using a vapor growth technique.[1]

-

Sublimation: Place a small amount of this compound powder in a sublimation apparatus.

-

Heating: Heat the PABA under vacuum to induce sublimation.

-

Deposition: The vapor will deposit as crystalline needles of the γ form on a cooler surface within the apparatus. The precise temperature gradient and vacuum conditions will need to be optimized for efficient growth.

Preparation of δ-PABA (High Pressure)

The δ polymorph is synthesized under high-pressure conditions.[1]

-

Sample Loading: Load a sample of α-PABA into a high-pressure cell, such as a diamond anvil cell (DAC).[8]

-

Pressurization: Increase the pressure within the cell to above 0.3 GPa.[1]

-

Transformation: The α form will transform into the δ form under these conditions. The transformation can be monitored in-situ using techniques like Raman spectroscopy or X-ray diffraction.

-

Recovery: The δ form is metastable and can be recovered at ambient pressure for further characterization.[1]

Characterization Protocols

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and distinguishing between the different polymorphic forms of PABA.[9][10]

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.[9]

-

Data Collection:

-

Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.[11]

-

Scan Range: Collect the diffraction pattern over a 2θ range of 5° to 40°.

-

Scan Speed/Step Size: Use a step size of 0.02° and a scan speed of 1-2°/minute for good resolution.

-

-

Data Analysis: Compare the obtained diffraction pattern with the known patterns of the α, β, γ, and δ polymorphs to identify the form(s) present in the sample.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymorphs, such as melting points and transition temperatures.[12][13]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heating Program:

-

Heating Rate: A typical heating rate is 10 °C/min. Slower or faster heating rates can be used to investigate specific transitions.[14]

-

Temperature Range: Heat the sample from room temperature to a temperature above the melting point of the α form (e.g., 200 °C).

-

Atmosphere: Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). The melting point of the α form is observed as a sharp endotherm around 187-189 °C.[1] The β to α transition is an endothermic event that occurs at a lower temperature.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for polymorph identification based on differences in their vibrational spectra.[15][16]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Collection:

-

Spectral Range: Collect the spectrum in the mid-infrared range, typically from 4000 to 650 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Compare the spectrum of the sample to reference spectra of the known polymorphs. Key differences are often observed in the regions corresponding to N-H stretching, C=O stretching, and the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly sensitive to the subtle structural differences between polymorphs.[17][18][19]

-

Sample Preparation: Place a small amount of the sample on a microscope slide or in a suitable container.

-

Data Collection:

-

Laser Excitation: Use a common laser wavelength, such as 785 nm, to minimize fluorescence.

-

Spectral Range: Collect the Raman spectrum over a range that includes both the low-frequency lattice vibrations (phonons) and the higher-frequency intramolecular vibrations (e.g., 100 to 1800 cm⁻¹).

-

Resolution: Use a high-resolution setting (e.g., 1-2 cm⁻¹) to resolve subtle peak shifts between polymorphs.[17]

-

-

Data Analysis: The Raman spectra of the different polymorphs will show distinct differences in the positions and intensities of the Raman bands, providing a unique fingerprint for each form.

Visualizations

Polymorphic Relationships and Transformations

The following diagram illustrates the relationships between the four known polymorphs of this compound and the conditions that can lead to their interconversion.

Experimental Workflow for Polymorph Identification

The logical workflow for identifying an unknown polymorph of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Polymorphism and Crystallization of p-Aminobenzoic Acid [diva-portal.org]

- 6. Growth of oriented p-aminobenzoic acid crystals by directional freezing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. resources.rigaku.com [resources.rigaku.com]

- 11. mdpi.com [mdpi.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. azom.com [azom.com]

- 14. perkinelmer.com.ar [perkinelmer.com.ar]

- 15. mt.com [mt.com]

- 16. 3.1.3. FTIR-ATR Solid-State Characterization [bio-protocol.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Raman Spectroscopy for Polymorph Identification in Pharmaceuticals - Edinburgh Instruments [edinst.com]

- 19. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of p-Aminobenzoic Acid (PABA) from Chorismate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for p-aminobenzoic acid (PABA) originating from chorismate, a critical pathway in many microorganisms and plants for the synthesis of folates. This document details the enzymatic steps, catalytic mechanisms, and available quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and visual representations of the core processes to facilitate a deeper understanding.

Introduction

The biosynthesis of p-aminobenzoic acid (PABA) is a vital metabolic pathway in numerous bacteria, fungi, and plants, as PABA is an essential precursor for the synthesis of folates (Vitamin B9). Folates are crucial cofactors in a variety of one-carbon transfer reactions, which are fundamental for the biosynthesis of purines, thymidine, and certain amino acids such as methionine. Consequently, the enzymes involved in the PABA biosynthesis pathway are attractive targets for the development of antimicrobial agents, as humans lack this pathway and obtain folates from their diet. This guide focuses on the well-characterized pathway in Escherichia coli, which converts chorismate to PABA in two key enzymatic steps.

The Core Biosynthetic Pathway

In Escherichia coli, the biosynthesis of PABA from the central aromatic precursor, chorismate, is a two-step process catalyzed by three enzymes: Aminodeoxychorismate (ADC) synthase, which is a complex of two proteins, PabA and PabB, and Aminodeoxychorismate lyase (PabC).[1][2]

Step 1: Formation of 4-amino-4-deoxychorismate (ADC)

The first step is the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). This reaction is catalyzed by ADC synthase, a heterodimeric complex composed of two subunits: PabA and PabB.[1][3]

-

PabA (Glutamine Amidotransferase): This subunit belongs to the glutamine amidotransferase family of enzymes. It hydrolyzes L-glutamine to produce L-glutamate and ammonia.[1] The ammonia is then channeled to the active site of the PabB subunit.

-

PabB (ADC Synthase): This subunit binds chorismate and utilizes the ammonia provided by PabA to replace the hydroxyl group at the C4 position of chorismate with an amino group, forming ADC.[1][3] In the absence of PabA, PabB can utilize exogenous ammonia to catalyze this reaction, albeit less efficiently.[1]

The overall reaction for this step is: Chorismate + L-glutamine → 4-amino-4-deoxychorismate + L-glutamate[1]

Step 2: Formation of p-Aminobenzoic Acid (PABA)

The second and final step is the conversion of ADC to PABA and pyruvate. This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase (PabC), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][4] PabC facilitates the elimination of the pyruvyl side chain from ADC, leading to the aromatization of the ring and the formation of PABA.[2]

The overall reaction for this step is: 4-amino-4-deoxychorismate → p-aminobenzoic acid + pyruvate[2]

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymes of the PABA biosynthesis pathway in Escherichia coli. It is important to note that while some kinetic data are available, a complete set of parameters, particularly for the overall ADC synthase reaction and for PabC, is not consistently reported in the literature.

| Enzyme/Complex | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| PabA/PabB Complex | Chorismate | 4.2 | Not Reported | Not Reported | [3] |

| L-Glutamine | 1600 | 0.28 (glutaminase activity) | 175 | [3] | |

| PabC | 4-amino-4-deoxychorismate | Not Reported | Not Reported ("rather slow turnover") | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in PABA biosynthesis from E. coli.

Overexpression and Purification of PabA, PabB, and PabC

Objective: To obtain highly pure and active PabA, PabB, and PabC proteins for subsequent characterization.

Materials:

-

E. coli expression strains (e.g., BL21(DE3)) transformed with plasmids encoding His-tagged PabA, PabB, or PabC.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM Dithiothreitol (DTT), 1 mM Phenylmethylsulfonyl fluoride (PMSF).

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA affinity chromatography column.

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

-

Protein Expression:

-

Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with 5 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer.

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

-

Aminodeoxychorismate (ADC) Synthase Activity Assay

Objective: To determine the rate of ADC formation from chorismate and glutamine catalyzed by the PabA/PabB complex.

Materials:

-

Purified PabA and PabB proteins.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT, 5% glycerol.

-

Chorismate solution (freshly prepared).

-

L-glutamine solution.

-

Purified PabC (for coupled assay).

-

Quenching solution: 1 M HCl.

-

Ethyl acetate.

-

Spectrophotometer or HPLC system.

Procedure (Coupled Spectrophotometric Assay):

-

Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, 5 mM L-glutamine, and an excess of purified PabC.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a limiting amount of the PabA/PabB complex.

-

Monitor the increase in absorbance at 267 nm, which corresponds to the formation of PABA. The rate of PABA formation is directly proportional to the rate of ADC synthesis.

-

Alternatively, the reaction can be stopped at different time points by adding the quenching solution. The PABA produced can be extracted with ethyl acetate and quantified by measuring its absorbance at 267 nm (ε = 13,800 M-1cm-1).

Procedure (Direct HPLC Assay):

-

Prepare a reaction mixture containing Assay Buffer, 100 µM chorismate, and 5 mM L-glutamine.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the PabA/PabB complex.

-

Stop the reaction at various time points by adding an equal volume of ice-cold methanol.

-

Centrifuge to precipitate the proteins and analyze the supernatant by reverse-phase HPLC to quantify the formation of ADC and the consumption of chorismate.

Aminodeoxychorismate Lyase (PabC) Activity Assay

Objective: To determine the rate of PABA formation from ADC catalyzed by PabC.

Materials:

-

Purified PabC protein.

-

4-amino-4-deoxychorismate (ADC) substrate (can be enzymatically synthesized using PabA/PabB and purified).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 µM Pyridoxal 5'-phosphate (PLP).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and a known concentration of ADC.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a limiting amount of purified PabC.

-

Monitor the formation of PABA by observing the increase in absorbance at 267 nm.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

The following diagrams illustrate the PABA biosynthesis pathway and a typical experimental workflow.

Caption: The PABA biosynthesis pathway from chorismate in E. coli.

Caption: A generalized experimental workflow for enzyme expression, purification, and activity measurement.

References

- 1. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and sequence of Escherichia coli pabC, the gene encoding aminodeoxychorismate lyase, a pyridoxal phosphate-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Aminobenzoic Acid (PABA), a molecule of significant interest in pharmaceutical and cosmetic sciences. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of PABA, supported by detailed experimental protocols and logical workflow diagrams to aid in its characterization and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals characteristic absorption bands arising from electronic transitions within the molecule, primarily π → π* transitions in the aromatic ring and n → π* transitions associated with the carboxyl and amino functional groups. The position and intensity of these bands are influenced by the solvent environment.

Data Presentation

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Water | 266 | - | - | [1] |

| Methanol | 280 | - | - | |

| Isopropanol | 288 | - | - | [1] |

| Not Specified | 194 | 226 | 278 | [2] |

Note: The absorption maximum can vary depending on the specific conditions and instrumentation.

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared by dissolving a precisely weighed amount of the solid compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or water) to a known concentration.

-

Instrument Warm-up: The UV-Vis spectrophotometer is powered on and the lamps are allowed to warm up for at least 20 minutes to ensure stable output.

-

Cuvette Selection and Cleaning: Quartz cuvettes with a 1 cm path length are used. The cuvettes are thoroughly cleaned with the solvent to be used for the analysis and then rinsed with the sample solution.

-

Baseline Correction: A baseline is recorded with the cuvette filled with the pure solvent. This is done to subtract the absorbance of the solvent and any optical imperfections in the cuvette.

-

Sample Measurement: The cuvette is filled with the prepared solution of this compound. The absorbance spectrum is recorded over a specified wavelength range, typically from 200 to 400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring moieties gives rise to a complex and characteristic pattern of absorption bands.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |

| 3431 | Strong | O-H Stretch (Carboxylic Acid) | [3] |

| 3360-3459 | Strong | N-H Asymmetric & Symmetric Stretch (Amine) | [4] |

| 2922 | - | O-H Stretch (Carboxylic Acid, H-bonded) | [4] |

| 1660-1740 | Strong | C=O Stretch (Carboxylic Acid) | [3] |

| 1631 | Very Strong | C=O Stretch (Carboxylic Acid) | [3] |

| 1613 | Weak | C=C Aromatic Ring Stretch | [3] |

| 1533 | - | C-O Asymmetric Stretch (Carboxylate) | [4] |

| 1409 | - | C-O Symmetric Stretch (Carboxylate) | [4] |

| 1375 | - | C-O Stretch | [3] |

| 1200-1350 | - | O-H in-plane bend | [3] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The solid-state FT-IR spectrum of this compound is commonly obtained using the potassium bromide (KBr) pellet technique.

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

Background Spectrum: The FT-IR spectrometer's sample chamber is left empty, and a background spectrum is recorded. This accounts for the absorbance of atmospheric water and carbon dioxide.

-

Sample Spectrum: The KBr pellet is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound in solution. The chemical shifts, splitting patterns, and integration of the signals provide a wealth of information about the electronic environment of each nucleus.

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

| 11.91 | s | 1H | -COOH | DMSO-d₆ | [5] |

| 7.58 - 7.61 | m | 2H | Ar-H (ortho to -COOH) | DMSO-d₆ | [5] |

| 6.51 - 6.53 | m | 2H | Ar-H (ortho to -NH₂) | DMSO-d₆ | [5] |

| 5.82 | s | 2H | -NH₂ | DMSO-d₆ | [5] |

| 12.0 | - | - | -COOH | DMSO-d₆ | [6] |

| 7.650 | - | - | Ar-H | DMSO-d₆ | [6] |

| 6.573 | - | - | Ar-H | DMSO-d₆ | [6] |

| 5.89 | - | - | -NH₂ | DMSO-d₆ | [6] |

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| 167.9 | C=O (Carboxylic Acid) | DMSO-d₆ | [5] |

| 153.5 | C-NH₂ | DMSO-d₆ | [5] |

| 131.7 | C-H (ortho to -COOH) | DMSO-d₆ | [5] |

| 117.3 | C-COOH | DMSO-d₆ | [5] |

| 113.0 | C-H (ortho to -NH₂) | DMSO-d₆ | [5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated solution of 50-100 mg may be required. The sample is placed in a clean, dry NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to convert it into a frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.

-

Spectral Analysis: The chemical shifts of the signals are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). The integration of the peaks is determined for ¹H NMR, and the multiplicity (splitting pattern) is analyzed to deduce proton-proton coupling.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

References

A Comprehensive Technical Guide to the Solubility and pKa of 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 4-Aminobenzoic acid (4-ABA), a compound of significant interest in the pharmaceutical and chemical industries. This document outlines its solubility profile in various solvents, details its acid-base dissociation constants (pKa), and provides standardized experimental protocols for their determination.

Physicochemical Properties of this compound

This compound, also known as para-aminobenzoic acid (PABA), is a white crystalline solid.[1] It is an organic compound consisting of a benzene ring substituted with an amino group and a carboxyl group at the para position.[2] This amphoteric nature, possessing both acidic and basic functional groups, governs its solubility and ionization behavior in different chemical environments.

pKa Values

This compound has two distinct pKa values corresponding to the ionization of its carboxylic acid and amino functional groups. The carboxylic acid group is more acidic, with a pKa value around 2.38-2.50, while the protonated amino group is less acidic, with a pKa value in the range of 4.85-4.87.[3][4][5] The exact values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.

| Functional Group | pKa Value (at 25 °C) | Reference |

| Carboxylic Acid (-COOH) | 2.38 | [3][4] |

| Protonated Amine (-NH3+) | 4.85 | [3][4] |

Solubility Profile

The solubility of this compound is highly dependent on the solvent, temperature, and pH of the medium.[1] Its amphoteric nature allows it to be soluble in both acidic and basic aqueous solutions, where it forms the corresponding salt.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 5.39 g/L | 25 | [3] |

| Water | 6.11 g/L | 30 | [3] |

| Boiling Water | 1 g / 90 mL | 100 | [3] |

| Ethanol | 1 g / 8 mL | Room Temperature | [3] |

| 95% Ethanol | 5% (w/v), clear to slightly hazy | Room Temperature | [5] |

| Ether | 1 g / 60 mL | Room Temperature | [3] |

| Ethyl Acetate | Soluble | Room Temperature | [3] |

| Glacial Acetic Acid | Soluble | Room Temperature | [3] |

| Benzene | Slightly Soluble | Room Temperature | [3] |

| Petroleum Ether | Practically Insoluble | Room Temperature | [3] |

The solubility in water increases with temperature.[1] The pH of the solution significantly influences its solubility; at acidic pH, the amino group is protonated, and at alkaline pH, the carboxylic group is deprotonated, both leading to increased solubility compared to its isoelectric point.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa values of ionizable compounds.[6][7]

Methodology:

-

Preparation of the Analyte Solution: Prepare a standard solution of this compound (e.g., 0.01 M) in a co-solvent system if necessary (e.g., water-methanol mixture) to ensure complete dissolution.[7] The ionic strength of the solution should be kept constant using a background electrolyte like 0.1 M KCl.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the carboxylic acid pKa. For the amino group's pKa, titration with a strong acid (e.g., 0.1 M HCl) is performed. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to obtain a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peaks indicate the equivalence points. The pKa is the pH at half the volume of the equivalence point.

Determination of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, thermostated flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Visualizations

Ionization States of this compound

The ionization state of this compound is dependent on the pH of the solution. The following diagram illustrates the dominant species at different pH ranges relative to its pKa values.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 150-13-0 [chemicalbook.com]

- 3. This compound | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the pH and pKa of this compound?_Chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 150-13-0 [m.chemicalbook.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Crucial Role of 4-Aminobenzoic Acid in Microbial Folate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoic acid (PABA) is a vital precursor for the de novo synthesis of folic acid (folate) in a wide range of microorganisms. This pathway, essential for the production of nucleotides and certain amino acids, is absent in humans, making it a prime target for antimicrobial agents. This technical guide provides an in-depth exploration of the mechanism of action of PABA in microbial systems, with a focus on the enzymatic processes involved and the well-established role of sulfonamides as competitive inhibitors. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in microbiology and drug development.

Introduction

Folate is an essential vitamin that functions as a coenzyme in the transfer of one-carbon units, a process critical for the synthesis of purines, thymidylate, and certain amino acids, including methionine and serine.[1][2] While humans obtain folate through their diet, many bacteria and other microorganisms possess the enzymatic machinery for its de novo synthesis.[3][4] A key building block in this pathway is this compound (PABA). The absolute requirement for PABA in microbial folate synthesis and the absence of this pathway in humans underpin the selective toxicity of a major class of antibiotics, the sulfonamides.[1][5] This guide will dissect the biochemical role of PABA, the kinetics of the enzymes involved, and the mechanism of its inhibition.

The Folate Synthesis Pathway: The Central Role of PABA

The biosynthesis of dihydrofolate, the precursor to the active tetrahydrofolate, begins with the conversion of guanosine triphosphate (GTP) to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The subsequent and critical step involves the condensation of DHPP with PABA to form 7,8-dihydropteroate.[3][6] This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) .[3][7] Dihydropteroate then undergoes glutamylation by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF), which is subsequently reduced by dihydrofolate reductase (DHFR) to the biologically active tetrahydrofolate (THF).[8]

The pivotal role of PABA as a substrate for DHPS makes its availability a rate-limiting factor for folate synthesis and, consequently, for microbial growth and replication.[9]

Figure 1: The microbial folate synthesis pathway highlighting the incorporation of PABA.

Mechanism of Action of Sulfonamides: Competitive Inhibition

Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of PABA.[9][10] Their antibacterial activity stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][11] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby preventing the binding of the natural substrate, PABA.[5] This competitive inhibition blocks the synthesis of dihydropteroate and, consequently, halts the entire folate synthesis pathway.[9] The resulting depletion of tetrahydrofolate inhibits the synthesis of essential macromolecules, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[1]

Figure 2: Competitive inhibition of DHPS by sulfonamides.

Quantitative Data

The efficacy of PABA as a substrate and sulfonamides as inhibitors of DHPS can be quantified through enzyme kinetics. The Michaelis constant (Km) for PABA indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, while the inhibition constant (Ki) for a sulfonamide reflects its binding affinity to the enzyme.

| Microorganism | Enzyme | Km for PABA (µM) | Inhibitor | Ki (µM) | Reference |

| Plasmodium falciparum (sensitive) | DHPS | - | Sulfadoxine | 0.14 | [10] |

| Plasmodium falciparum (resistant) | DHPS | - | Sulfadoxine | 112 | [10] |

| Staphylococcus aureus | DHPS | - | Sulfamethoxazole (SMX) | - | [12] |

Note: The table is populated with representative data. Specific values can vary depending on the experimental conditions and the specific microbial strain.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay

A common method for measuring DHPS activity is a coupled spectrophotometric assay.[7]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

This compound (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DHFR, and NADPH.

-

Add the DHPS enzyme to the reaction mixture.

-

To initiate the reaction, add the substrates DHPP and PABA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the DHPS activity.

Figure 3: Workflow for a coupled spectrophotometric DHPS activity assay.

Determination of Minimum Inhibitory Concentration (MIC) of Sulfonamides

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the sulfonamide in a suitable growth medium. The lowest concentration that inhibits growth after a defined incubation period is the MIC.

Materials:

-

Test microorganism

-

Sulfonamide stock solution

-

Mueller-Hinton broth or agar[8]

-

Sterile microtiter plates or test tubes

-

Incubator

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the sulfonamide in Mueller-Hinton broth in a microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visually inspecting for the lowest concentration of the sulfonamide that shows no turbidity (no bacterial growth).

Quantification of Intracellular Folates by HPLC